molecular formula C13H8Cl3NO2 B2409032 1-(4-benzoyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone CAS No. 303995-88-2

1-(4-benzoyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone

Cat. No.: B2409032
CAS No.: 303995-88-2
M. Wt: 316.56
InChI Key: SMIRZCVDEZXUJV-UHFFFAOYSA-N
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Description

1-(4-benzoyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone is a synthetic organic compound characterized by the presence of a benzoyl group attached to a pyrrole ring, which is further connected to a trichloroethanone moiety

Scientific Research Applications

1-(4-benzoyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically studied in the context of drug development. Without specific studies on this compound, it’s difficult to provide information on its mechanism of action .

Future Directions

The study of new and complex organic compounds like “1-(4-benzoyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone” can lead to the discovery of new reactions, synthesis methods, and potentially useful substances. Future research could focus on synthesizing this compound and studying its properties and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-benzoyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone typically involves the reaction of 4-benzoyl-1H-pyrrole with trichloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-benzoyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloroethanone moiety to less chlorinated or dechlorinated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzoyl-1H-pyrrole-2-acetic acid ethyl ester
  • (2E)-3-(4-benzoyl-1H-pyrrol-2-yl)-N-hydroxyacrylamide
  • 2-propenoic acid, 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)-

Uniqueness

1-(4-benzoyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone is unique due to the presence of the trichloroethanone moiety, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This structural feature allows it to participate in a wider range of chemical reactions and interact with different molecular targets, enhancing its versatility in scientific research .

Properties

IUPAC Name

1-(4-benzoyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3NO2/c14-13(15,16)12(19)10-6-9(7-17-10)11(18)8-4-2-1-3-5-8/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIRZCVDEZXUJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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